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Lithium azide solution

Cat. No.: B8782907
M. Wt: 49.0 g/mol
InChI Key: GUWHRJQTTVADPB-UHFFFAOYSA-N
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Description

Historical Context of Alkali Metal Azide (B81097) Investigations

The investigation into azide chemistry began in the 19th century, laying the groundwork for the eventual synthesis and study of lithium azide. The journey started not with inorganic salts but with an organic derivative. In 1864, Peter Griess prepared the first organic azide, phenyl azide. This discovery was a crucial precursor to the broader field of azide chemistry.

A pivotal moment came in 1890 when Theodor Curtius first isolated hydrazoic acid (HN₃), the parent acid of all azide compounds. acs.org This achievement opened the door to the synthesis of a wide range of inorganic azides, including those of the alkali metals. Curtius also discovered the thermal decomposition of acyl azides into isocyanates, a reaction now known as the Curtius Rearrangement, which became a cornerstone of organic synthesis. mdpi.com

Early research established that alkali metal azides, such as lithium azide, are ionic salts. acs.org These compounds were found to be significantly more stable than the highly sensitive and explosive heavy metal azides, like lead azide. This distinction in stability allowed for safer handling and more detailed study of the physical and chemical properties of the alkali metal variants. The synthesis of lithium azide itself can be achieved through metathesis reactions, for example, by reacting sodium azide with a lithium salt like lithium nitrate (B79036) or lithium sulfate (B86663) in an aqueous solution. wikipedia.orgsciencemadness.org Another method involves the reaction of lithium sulfate with barium azide, which precipitates barium sulfate, leaving a solution of lithium azide. wikipedia.orgsciencemadness.org

Table 1: Key Historical Milestones in Azide Chemistry

Academic Significance of Lithium Azide in Contemporary Chemical Research

Lithium azide is a compound of growing interest in several areas of modern chemical research, from energy storage to materials science and organic synthesis. Its utility stems from the unique properties of both the lithium cation and the azide anion.

In the field of materials science, lithium azide has emerged as a significant electrolyte additive for all-solid-state lithium-sulfur (Li-S) batteries. nih.gov Research has shown that its inclusion helps form a thin, compact, and highly conductive passivation layer on the lithium metal anode. nih.govresearchgate.net This layer mitigates the formation of dendrites and the polysulfide shuttling effect, which are major challenges in the development of stable, long-lasting Li-S batteries. nih.gov Studies indicate that lithium azide outperforms other additives like lithium nitrate in enhancing cycling performance and energy efficiency. nih.gov

Lithium azide also serves as a valuable precursor in the synthesis of other nitrogen-rich materials. It is used to prepare lithium pentazolate and as a nitrogen source and porogen (pore-forming agent) in the creation of nitrogen-doped porous carbon nanofibers. sigmaaldrich.com Furthermore, it is a starting material for producing lithium nitride (Li₃N), a compound used in hydrogen storage and as a solid electrolyte in batteries. google.comchemicalbook.com

In synthetic organic chemistry, lithium azide is employed as a reagent for introducing the azide functional group. For example, it can be used in the synthesis of aryl azides from lithiated intermediates treated with tosyl azide. mdpi.com The resulting azide compounds are versatile intermediates, notably used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form triazoles. masterorganicchemistry.com

Theoretical Frameworks in Azide Chemistry Pertinent to Lithium Azide Systems

The properties and behavior of lithium azide are increasingly understood through the lens of computational chemistry, particularly using theoretical frameworks like Density Functional Theory (DFT). acs.orgaip.orgias.ac.in These ab initio and first-principles calculations provide deep insights into the electronic structure, bonding, and behavior of alkali metal azides under various conditions.

Theoretical studies confirm that lithium azide is an ionic compound with a large band gap, classifying it as a wide-gap insulator at ambient pressure. acs.orgias.ac.innih.gov Its electronic band structure and density of states are quite similar to those of sodium azide. acs.orgnih.gov The bonding is characterized by charge transfer from the lithium atom to the azide anion, consistent with its ionic nature. acs.org

A significant area of theoretical investigation is the behavior of lithium azide under high pressure. acs.org DFT calculations have predicted that as pressure increases, the compound's properties change dramatically. It exhibits anisotropic compressibility, meaning it compresses differently along its different crystallographic axes, with the b-axis being the most compressible. arxiv.org The electronic band gap is predicted to decrease with increasing pressure, indicating a tendency to transition toward a semiconductor. ias.ac.inarxiv.org

Furthermore, evolutionary crystal structure exploration methods coupled with DFT have been used to predict the formation of novel, nitrogen-rich phases of lithium azide at extreme pressures (above 36 GPa). acs.orgresearchgate.net These high-pressure phases are predicted to contain exotic polymeric nitrogen structures, such as N₆ rings and infinite one-dimensional nitrogen chains, which are of great interest in the field of high-energy-density materials. acs.orgresearchgate.netroaldhoffmann.com Some of these high-pressure phases may even be quenchable to ambient pressure. acs.orgresearchgate.net

Table 2: Selected Theoretical and Experimental Properties of Alkali Metal Azides

Structure

2D Structure

Chemical Structure Depiction
molecular formula LiN3 B8782907 Lithium azide solution

Properties

Molecular Formula

LiN3

Molecular Weight

49.0 g/mol

IUPAC Name

lithium;azide

InChI

InChI=1S/Li.N3/c;1-3-2/q+1;-1

InChI Key

GUWHRJQTTVADPB-UHFFFAOYSA-N

Canonical SMILES

[Li+].[N-]=[N+]=[N-]

Origin of Product

United States

Advanced Synthesis and Solution Preparation Methodologies for Research Applications

Optimized Synthetic Routes for High-Purity Lithium Azide (B81097)

The generation of high-purity lithium azide is crucial for its application in research, where contaminants can significantly alter experimental outcomes. Several synthetic routes have been optimized to achieve the desired purity and yield.

Metathesis Reactions in Aqueous Media

Metathesis, or double displacement, reactions are a cornerstone for lithium azide synthesis, capitalizing on the differential solubility of reactants and products in aqueous solutions. A prevalent method involves the reaction of sodium azide (NaN₃) with a lithium salt, such as lithium nitrate (B79036) (LiNO₃) or lithium sulfate (B86663) (Li₂SO₄). sciencemadness.orgwikipedia.org In a typical aqueous synthesis, equimolar amounts of sodium azide and lithium nitrate are dissolved in deionized water. The resulting sodium nitrate is less soluble under specific conditions and can be precipitated and removed by filtration, leaving a solution of lithium azide.

Another effective metathesis route employs barium azide (Ba(N₃)₂) and lithium sulfate. sciencemadness.orgwikipedia.org The reaction between these two salts in an aqueous medium results in the formation of lithium azide and a highly insoluble barium sulfate (BaSO₄) precipitate. This precipitate is easily removed by vacuum filtration, yielding a pure solution of lithium azide which can then be concentrated. This method is noted for producing high-purity lithium azide, as the near-complete removal of the barium sulfate byproduct minimizes cationic impurities.

Metathesis Reaction Reactants Products Key Feature
Sodium Azide RouteSodium azide (NaN₃), Lithium sulfate (Li₂SO₄) or Lithium nitrate (LiNO₃)Lithium azide (LiN₃), Sodium sulfate (Na₂SO₄) or Sodium nitrate (NaNO₃)Leverages solubility differences in aqueous or mixed solvents. wikipedia.orgscispace.com
Barium Azide RouteBarium azide (Ba(N₃)₂), Lithium sulfate (Li₂SO₄)Lithium azide (LiN₃), Barium sulfate (BaSO₄)Formation of insoluble BaSO₄ precipitate allows for easy removal and high product purity. sciencemadness.org

Neutralization of Hydrazoic Acid with Lithium Sources

For applications demanding exceptionally pure lithium azide, direct neutralization of hydrazoic acid (HN₃) with a lithium source is a preferred method. sciencemadness.org Lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) are common lithium sources for this reaction. sciencemadness.orgscispace.com Hydrazoic acid itself is typically generated in situ by the acidification of an azide salt like sodium azide, followed by distillation. google.com The gaseous hydrazoic acid is then bubbled through a suspension of the lithium source, often in a non-aqueous solvent like anhydrous diethyl ether, to prevent moisture ingress. The completion of the neutralization reaction yields lithium azide, and the solvent is subsequently evaporated.

Alternative Synthetic Pathways for Specialized Precursors

Lithium azide serves as a key reagent in the synthesis of various specialized azide-containing molecules and materials. In organometallic chemistry, lithiated intermediates can be converted to their corresponding azides using reagents like tosyl azide. canada.camdpi.com For instance, aryl lithium compounds, generated from the reaction of an aryl halide with reagents like t-butyllithium, react with tosyl azide to produce the corresponding aryl azide in high yields. mdpi.comresearchgate.net While this demonstrates the use of a lithium reagent to form an azide, it highlights a pathway where lithium azide itself might be used as the azide source for lithiated organic substrates.

Furthermore, lithium azide is a precursor in materials science for creating novel compounds. It is used in the synthesis of lithium pentazolate and as a nitrogen source and porogen (pore-generating agent) in the preparation of nitrogen-doped porous carbon nanofibers for applications such as advanced batteries. sigmaaldrich.com

Solution-Phase Preparation Techniques and Precise Concentration Control

For many research applications, lithium azide is used as a solution of a specific concentration. Commercially, it is often available as a 20% weight by weight (w/w) solution in water, which has a density of approximately 1.088 g/mL at 25°C. sigmaaldrich.comottokemi.com

The preparation of these solutions involves dissolving the synthesized lithium azide salt in a suitable solvent, most commonly deionized water. ereztech.com Achieving precise concentration is critical and is typically verified using analytical techniques such as titration. ereztech.com

Purification of the product can be performed to enhance purity before dissolution. For example, a raw product from a metathesis reaction can be digested in ethanol (B145695). Since lithium azide is soluble in ethanol while sodium azide is only sparingly soluble and sodium sulfate is insoluble, this process effectively removes these common impurities. scispace.com After filtration of the undissolved solids, the ethanol is evaporated to yield a purer lithium azide, which can then be used to prepare a standard solution. scispace.com

Parameter Value Reference
Common Commercial Concentration20 wt. % in H₂O ottokemi.comereztech.com
Density (of 20 wt. % solution)1.088 g/mL at 25°C sigmaaldrich.comottokemi.com
Purity Confirmation MethodTitration ereztech.com

Influence of Solvent Systems on Lithium Azide Formation and Stability in Solution

The choice of solvent is critical in both the synthesis and the subsequent stability of lithium azide solutions. Water is a common solvent due to the high solubility of lithium azide. wikipedia.org However, its reactivity in protic solvents necessitates careful handling. Lithium azide hydrolyzes in water, a reaction that can be influenced by pH. sciencemadness.org This reactivity is a significant consideration for the long-term storage and handling of its aqueous solutions.

Mixed-solvent systems are strategically used during synthesis to facilitate the separation of byproducts. In the metathesis reaction between sodium azide and lithium sulfate, a water-ethanol mixture is employed. scispace.com While all initial reactants are soluble in water, the addition of ethanol drastically reduces the solubility of the byproduct, sodium sulfate, causing it to precipitate. scispace.com Lithium azide, however, remains soluble in the hydroalcoholic solution, allowing for its separation by filtration. scispace.com

The solubility of lithium azide varies significantly between solvents, which is a key factor in its purification and reaction chemistry.

Solvent Solubility ( g/100 g) Temperature (°C)
Water36.1210
Water66.4116
Ethanol20.2616

(Data sourced from Wikipedia, citing the IUPAC-NIST Solubility Data Series) wikipedia.org

The covalent character of the silicon-azide bond in azidosilanes, which share some characteristics with lithium azide, makes them soluble in non-polar solvents but also highly reactive towards protic solvents like water and alcohols, liberating hydrazoic acid. gelest.com This underscores the importance of solvent choice in handling azide compounds.

Mechanistic Studies of Lithium azide Crystallization from Solution

The final step in isolating solid lithium azide from a solution is crystallization. This is typically achieved by slow evaporation of the solvent or by concentrating the solution under reduced pressure at a controlled temperature (e.g., 40–50°C) to induce crystallization. The compound crystallizes from water as a monohydrate between -31°C and 68°C; above this temperature, the anhydrous form is obtained. sciencemadness.org

While these procedures are well-established, detailed mechanistic studies specifically on the crystallization of lithium azide from solution are not extensively reported in the provided literature. General crystallization mechanisms involve two main stages: nucleation and crystal growth. Nucleation is the initial formation of stable crystalline nuclei from the supersaturated solution, and crystal growth is the subsequent enlargement of these nuclei.

Reactivity and Mechanistic Investigations of Lithium Azide Solution

Nucleophilic Reactivity of the Azide (B81097) Ion in Solution

The azide ion (N₃⁻), derived from lithium azide in solution, is a potent nucleophile. This reactivity stems from the electronic structure of the azide anion, which features a concentration of electron density on the terminal nitrogen atoms, making it adept at attacking electron-deficient centers. mdpi.com

Nucleophilic Addition and Substitution Reactions with Organic Substrates

The azide ion readily participates in nucleophilic substitution reactions, particularly with alkyl and aryl halides. wikipedia.orgtandfonline.com In these Sₙ2 reactions, the azide ion displaces a leaving group, such as a halide or a sulfonate, to form an organic azide. wikipedia.org Lithium azide has been demonstrated as a viable source for the azide ion in these transformations. wikipedia.orgtandfonline.com The resulting organic azides are stable and can serve as precursors to primary amines through reduction with reagents like lithium aluminum hydride. masterorganicchemistry.comucalgary.ca

The azide ion also engages in nucleophilic addition reactions. A notable example is the Michael-like addition to α,β-unsaturated carbonyl compounds. at.ua Furthermore, the azide ion can add to carbonyl groups of acyl chlorides and anhydrides in nucleophilic acyl substitution reactions to generate acyl azides. masterorganicchemistry.com These acyl azides are key intermediates in the Curtius rearrangement, which ultimately yields isocyanates. nih.gov

Below is a table summarizing the nucleophilic reactions of the azide ion with various organic substrates.

Reaction TypeSubstrate ClassProduct ClassReagent Example
Nucleophilic Substitution (Sₙ2) Alkyl Halides/SulfonatesAlkyl AzidesLithium Azide
Nucleophilic Aromatic Substitution Activated Aryl HalidesAryl AzidesSodium Azide
Nucleophilic Acyl Substitution Acyl Chlorides/AnhydridesAcyl AzidesSodium Azide
Nucleophilic Addition (Michael-type) α,β-Unsaturated Carbonylsβ-Azido CarbonylsTrimethylsilyl azide/Acetic acid

Inorganic Reactivity: Interactions with Metal Cations and Coordination Chemistry

The inorganic reactivity of lithium azide in solution is characterized by its interactions with various metal cations, leading to the formation of coordination complexes. The azide ligand can coordinate to metal centers in several modes, with the end-on (terminal) mode being the most common.

Studies have shown that lithium azide can be complexed in situ, for instance, with lithium triazasulfite, to form soluble monomeric residues. rsc.orgrsc.org This highlights the ability of the azide ion to participate in the formation of complex inorganic structures. The small size of the lithium cation (Li⁺) leads to a high charge density, resulting in strong polarizing effects on anions and contributing to the covalent character in some of its compounds. libretexts.orguobabylon.edu.iq This property influences its coordination behavior. In the context of all-solid-state lithium-sulfur batteries, lithium azide has been investigated as an electrolyte additive. It contributes to the formation of a robust inorganic-rich interphase on the lithium anode, which includes components like LiF. researchgate.net

Cycloaddition Chemistry Utilizing Lithium Azide as a Reagent

Lithium azide serves as a source of the azide functional group for cycloaddition reactions, a powerful class of reactions for the synthesis of heterocyclic compounds. mdpi.com The azide group acts as a 1,3-dipole in these transformations. nih.gov

Huisgen Cycloadditions (e.g., Azide-Alkyne Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. wikipedia.org While the thermal reaction often requires elevated temperatures and can produce a mixture of regioisomers, the development of metal-catalyzed versions has significantly enhanced its utility. wikipedia.orgorganic-chemistry.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions, often in aqueous solutions, and is tolerant of a wide range of functional groups. organic-chemistry.org Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), on the other hand, provide the 1,5-disubstituted triazole regioisomer. wikipedia.orgorganic-chemistry.org These catalyzed reactions have become invaluable tools in various fields, including drug discovery and materials science. organic-chemistry.org

The following table details the different types of Huisgen cycloadditions.

Cycloaddition TypeCatalystProduct RegioselectivityKey Features
Thermal Huisgen Cycloaddition NoneMixture of 1,4- and 1,5-isomersRequires elevated temperatures; lacks regioselectivity. wikipedia.orgorganic-chemistry.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper(I)1,4-disubstitutedHigh reaction rates at room temperature; high yields; stereospecific. wikipedia.orgorganic-chemistry.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Ruthenium1,5-disubstitutedComplements CuAAC; works with terminal and internal alkynes. wikipedia.orgorganic-chemistry.org

Other 1,3-Dipolar Cycloadditions

Beyond the well-known azide-alkyne cycloadditions, the azide group can participate in other 1,3-dipolar cycloadditions. For instance, azides can react with alkenes, particularly those activated by electron-withdrawing groups, to form triazolines. rsc.org These reactions can occur intramolecularly, providing a pathway to fused heterocyclic systems. rsc.orgresearchgate.net

An interesting application involves the intramolecular 1,3-dipolar cycloaddition of azides with methylenecyclopropanes. scispace.com This reaction leads to the formation of cyclic imines, which can then be rearranged to produce bicyclic enamines, valuable intermediates in alkaloid synthesis. scispace.com These varied cycloaddition reactions underscore the versatility of the azide functional group, sourced from reagents like lithium azide, in synthetic organic chemistry. arkat-usa.org

Thermal Decomposition Pathways of Lithium Azide: Fundamental Mechanistic Insights

The thermal decomposition of lithium azide is a complex process that has been the subject of detailed mechanistic investigations. When heated, lithium azide decomposes into lithium metal and nitrogen gas. wikipedia.org The mechanism and kinetics of this decomposition are influenced by factors such as the physical form of the azide (powder vs. pellet) and the presence of radiation. uct.ac.za

Studies conducted in the temperature range of 160–220 °C have shown that the decomposition process is highly reproducible. uct.ac.za The decomposition of powdered lithium azide follows a mechanism involving the formation of discrete nuclei during an induction period. uct.ac.za These nuclei then grow, primarily on the external surfaces of the decomposing particles, during an acceleratory period. uct.ac.za Mathematical modeling of the kinetic data suggests a two-dimensional growth of these nuclei. uct.ac.za

Pre-irradiation with γ-rays, X-rays, or UV light can significantly affect the subsequent thermal decomposition. uct.ac.za Irradiation tends to shorten the induction period and increase the rate of the acceleratory phase. uct.ac.za This indicates that the radiation introduces defects or excited states that act as preferential sites for decomposition to begin. journals.co.za For instance, UV excitation can generate azide radicals and lithium atoms, and the trapping of excited ions at anion vacancies can accelerate the release of nitrogen.

The table below summarizes the key stages and influencing factors in the thermal decomposition of lithium azide.

StageDescriptionInfluencing Factors
Induction Period Formation of discrete decomposition nuclei. uct.ac.zaTemperature, physical form, pre-irradiation. uct.ac.za
Acceleratory Period Growth of nuclei, primarily two-dimensional. uct.ac.zaTemperature, physical form, pre-irradiation. uct.ac.za
Decay Period Overlap and ingestion of nuclei. uct.ac.za-
Overall Reaction LiN₃(s) → Li(s) + 3/2 N₂(g)Heating rate, presence of inert gas. royalsocietypublishing.org

Kinetic and Thermodynamic Studies of Lithium Azide Reactions in Solution

The study of lithium azide (LiN₃) in solution reveals a complex interplay of kinetic and thermodynamic factors that govern its reactivity. The azide anion (N₃⁻) is recognized as an excellent nucleophile, often more so than amines, a property that drives many of its reactions in solution. masterorganicchemistry.com Reactions involving azides are frequently characterized by low activation energies and significant exothermicity, demanding careful control to ensure process stability. mt.com

Kinetic investigations have often focused on the decomposition of lithium azide, as this is critical for understanding its stability. While many studies examine its solid-state thermal decomposition, research on its photolytic decomposition provides insight into its behavior under energetic conditions, which can be analogous to reactions in a solution phase. Studies on the ultraviolet irradiation of powdered lithium azide have been conducted across a wide temperature range (24.0°C to 170.0°C). uct.ac.za These experiments, which were determined to be purely photolytic, have explored kinetic parameters such as activation energies and the dependence of reaction rates on light intensity. uct.ac.za The rate of photolytic decomposition for lithium azide was found to be significantly greater than its purely thermal decomposition rate, even at temperatures as high as 180°C. uct.ac.za

The thermal decomposition of lithium azide is highly dependent on the heating rate, a key kinetic factor. When heated rapidly, it decomposes violently above 115°C. sciencemadness.org However, a slower heating rate can delay this decomposition until approximately 298°C, indicating a kinetic barrier to the decomposition pathway. sciencemadness.org In solution, the azide ion can participate in various reactions, such as nucleophilic substitution on alkyl or acyl halides. masterorganicchemistry.com For instance, the reaction of triphenylmethyl chloride with azide ion in a benzene (B151609) solution follows second-order kinetics, where the rate is proportional to the salt concentration. researchgate.net

Thermodynamic data for specific reactions of lithium azide in solution are not extensively documented in readily available literature. However, the general thermodynamics of azide reactions can be inferred. The decomposition of metal azides is a highly exothermic process, releasing considerable energy through the formation of stable nitrogen gas (N₂). This thermodynamic driving force underlies both its utility and its potential hazard.

Kinetic Parameters for Lithium Azide Decomposition
Decomposition ConditionKey Kinetic ObservationTemperature Range (°C)Reference
Rapid Heating (Solid)Violent decomposition occurs.> 115 sciencemadness.org
Slow Heating (Solid)Decomposition is delayed.Up to 298 sciencemadness.org
Photolytic Decomposition (UV Irradiation)Rate is significantly faster than thermal decomposition. Activation energies have been determined.24 - 170 uct.ac.za

Redox Chemistry of Lithium Azide: Fundamental Electrochemical Behavior

The redox chemistry of lithium azide is notable for the ambivalent nature of the azide anion, which can act as both an oxidizing and a reducing agent and is susceptible to disproportionation. wikipedia.org This behavior is central to its applications in electrochemistry, particularly as a functional additive in the electrolytes of lithium-sulfur (Li-S) batteries. researchgate.net

In the context of Li-S batteries, lithium azide is added to the electrolyte to improve the stability and performance of the lithium metal anode. researchgate.net Its primary role is to participate in the formation of a stable and highly conductive solid-electrolyte interphase (SEI) on the anode surface. researchgate.net The electrochemical mechanism involves the reduction of the azide anion at the lithium metal surface to form lithium nitride (Li₃N), a key component of the protective layer. researchgate.net This robust, anion-derived SEI layer effectively suppresses the formation of lithium dendrites and mitigates the "shuttle effect" caused by polysulfide migration, which are major challenges in Li-S battery technology. researchgate.net

The electrochemical performance enhancement provided by lithium azide has been quantified in several studies. Its use as an additive has been shown to result in a high Li plating/stripping Coulombic efficiency of up to 99.83%. researchgate.net Furthermore, in symmetric Li|Li cells, the addition of lithium azide to a polyethylene (B3416737) oxide (PEO)-based solid polymer electrolyte resulted in a low and stable overpotential of just 10 mV at a current density of 0.2 mAh/cm² at 70°C. researchgate.net The formation of the Li₃N-rich SEI is credited with improving ionic conductivity across the interface, contributing to these enhanced performance metrics. researchgate.net Research indicates that lithium azide can outperform traditional additives like lithium nitrate (B79036) in creating a stable and efficient electrochemical environment for the lithium anode. researchgate.net

Cyclic voltammetry studies on related nitrogen-based lithium compounds, such as lithium imide, show characteristic anodic and cathodic peaks near 0 V versus Li/Li⁺, corresponding to lithium stripping and plating, respectively. rsc.org These materials demonstrate electrochemical stability up to high voltages (e.g., 5 V), a crucial requirement for high-energy battery applications. rsc.org While specific standard electrode potentials for lithium azide reduction in these non-aqueous systems are not commonly cited, its effective in-situ reaction to form a passivating layer demonstrates its favorable redox behavior for battery applications. researchgate.net

Electrochemical Performance with Lithium Azide Additive
Performance MetricObserved ValueTest ConditionsReference
Li Plating/Stripping Coulombic Efficiency99.83%Li-S all-solid-state battery researchgate.net
Overpotential10 mVLi symmetric cell, 0.2 mAh/cm², 70°C, PEO-based electrolyte researchgate.net
Ionic Conductivity (of resulting electrolyte)Significantly enhancedPEO-based electrolyte researchgate.net
FunctionForms a compact, conductive passivation layer (SEI)On lithium metal anode researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science Research

Precursor Role in the Synthesis of Inorganic Nitride Materials

Lithium azide (B81097) serves as a precursor in the synthesis of various inorganic nitride materials. ereztech.com Although direct thermal decomposition of lithium azide yields lithium metal and nitrogen gas, its reactivity can be harnessed in specific synthetic routes to form metal nitrides. For instance, in the pursuit of ternary nitride materials, which are often synthesized via high-temperature reactions involving alkali azides, lithium azide can be a component in the reaction mixture. nih.gov The synthesis of these materials often involves complex reaction pathways where the azide acts as a nitrogen source.

While some methods for synthesizing metal nitrides, like copper nitride (Cu₃N), have utilized the decomposition of an intermediate copper azide in organic solvents at relatively low temperatures, the broader application of lithium azide as a direct precursor for a wide range of inorganic nitrides is an area of ongoing research. rsc.org The synthesis of ternary transition metal nitrides, for example, has been achieved through the ammonolysis of ternary transition metal oxides, showcasing an alternative to azide-based routes. acs.org However, the fundamental reactivity of lithium azide makes it a continued subject of interest in the exploration of new synthetic pathways to novel inorganic nitride materials.

Utilization in Nitrogen Transfer Reactions for Organic Synthesis

Lithium azide is a valuable reagent in organic synthesis, primarily for its role in nitrogen transfer reactions. The azide anion (N₃⁻) is an excellent nucleophile, enabling the introduction of the azide functional group into organic molecules. masterorganicchemistry.com This functionality serves as a versatile precursor for various nitrogen-containing compounds. mdpi.comresearchgate.net

Lithium azide is employed in the synthesis of a wide array of nitrogen-containing organic compounds. A primary application is the conversion of alkyl halides to alkyl azides through nucleophilic substitution (SN2) reactions. masterorganicchemistry.com These organic azides can then be readily reduced to primary amines, offering a convenient and gentle synthetic route compared to other methods. masterorganicchemistry.comwikipedia.org

Furthermore, lithium azide plays a crucial role in the functionalization of polymers. For instance, polysulfones can be lithiated and subsequently treated with tosyl azide to introduce azide groups onto the polymer backbone. canada.ca This modification renders the polymer useful for cross-linking applications and as an intermediate for further chemical derivatizations. canada.ca The ability to introduce azide functionalities into polymers opens avenues for creating materials with tailored properties for various applications.

Table 1: Synthesis of Azide Derivatives using Lithium Azide

Reactant Type Reaction Product Type Application
Alkyl Halides Nucleophilic Substitution (SN2) Alkyl Azides Precursors to primary amines masterorganicchemistry.comwikipedia.org
Lithiated Polymers Reaction with Tosyl Azide Azide-Functionalized Polymers Cross-linkable materials, polymer intermediates canada.ca

This table is interactive. Click on the headers to sort the data.

Lithium azide serves as a precursor in the synthesis of triazole derivatives, which have applications in fields such as electrocatalysis. The synthesis of 1,2,3-triazoles can be achieved through the reaction of azides with alkynes in what is known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgnih.gov While various azide sources can be used, the generation of organic azides from precursors like lithium azide is a key step. nih.govfrontiersin.org For example, aryl azides, which can be synthesized from aromatic halides using a lithium reagent and tosyl azide, are precursors to 1-aryl-1,2,3-triazoles. mdpi.comorganic-chemistry.org These triazole compounds are being explored for their potential in various catalytic applications.

Role in the Development of Novel Energetic Materials: Synthesis and Structural Studies

Lithium azide is a component in the research and development of novel energetic materials. Although highly reactive, its controlled use allows for the synthesis of more complex, nitrogen-rich compounds with high energy densities. ereztech.com The azide functional group is a key feature in many energetic materials due to its high nitrogen content and the energetic release upon decomposition to dinitrogen gas. researchgate.net

Research has focused on synthesizing energetic coordination polymers (ECPs) by combining metal salts with energetic ligands, including azides. researchgate.net These materials aim to offer tunable sensitivities and high thermal stabilities. In this context, lithium azide can be a starting material or a point of comparison for the properties of newly synthesized energetic compounds. Furthermore, under high pressure and with laser heating, lithium azide can react with molecular nitrogen to form lithium pentazolate (LiN₅), a polynitrogen compound with potential as a high-energy-density material. acs.org Structural studies of lithium azide under high pressure have revealed the formation of various polymeric nitrogen phases, providing insights into the fundamental chemistry of nitrogen-rich materials. researchgate.netresearchgate.net

Table 2: Energetic Materials Derived from or Related to Lithium Azide

Compound Synthesis Method Key Feature Potential Application
Energetic Coordination Polymers (ECPs) Reaction of metal salts with azide-containing ligands Tunable sensitivity and stability Primary explosives researchgate.net
Lithium Pentazolate (LiN₅) High-pressure, high-temperature reaction of LiN₃ and N₂ Polynitrogen compound High-energy-density material acs.org

This table is interactive. Click on the headers to sort the data.

Application in Hydrogen Storage Research: Fundamental Chemical Aspects

Lithium azide is relevant to hydrogen storage research, primarily due to the broader interest in lithium-containing compounds for this application. ereztech.comamericanelements.comamericanelements.com While lithium azide itself is not a primary hydrogen storage material, the study of lithium-nitrogen compounds provides fundamental insights into potential hydrogen storage systems. For example, lithium nitride (Li₃N), which can be formed from the decomposition of lithium azide, can reversibly absorb significant amounts of hydrogen. acs.org

Research into hydrogen storage materials often involves doping porous materials, such as covalent-organic frameworks (COFs), with lithium to enhance hydrogen uptake. researchgate.net Theoretical studies have shown that lithium-doped COFs have increased binding energy with hydrogen molecules. researchgate.net The fundamental understanding of lithium-ion interactions, which can be studied in simpler systems like lithium azide, is crucial for designing these advanced storage materials. acs.org

Contributions to Battery Material Research: Electrolyte Additive Mechanisms (e.g., Li-S Batteries)

Lithium azide has emerged as a significant electrolyte additive, particularly in the development of lithium-sulfur (Li-S) batteries. researchgate.netresearchgate.netnih.gov One of the major challenges in Li-S batteries is the instability of the lithium metal anode and the "shuttle effect" of polysulfides. rsc.orghep.com.cn

Research has shown that adding lithium azide to the electrolyte can lead to the formation of a thin, compact, and highly conductive passivation layer on the lithium anode. researchgate.netnih.gov This layer, believed to be rich in lithium nitride (Li₃N), helps to suppress the formation of lithium dendrites and mitigates the polysulfide shuttle effect. researchgate.netrsc.org This results in enhanced cycling performance, coulombic efficiency, and energy efficiency of all-solid-state Li-S batteries, even outperforming the more common additive, lithium nitrate (B79036) (LiNO₃). researchgate.netnih.gov The mechanism involves the LiN₃ contributing to a stable solid electrolyte interphase (SEI) that facilitates uniform lithium deposition and protects the anode. researchgate.netrsc.org

Table 3: Effects of Lithium Azide as an Electrolyte Additive in Li-S Batteries

Phenomenon Effect of Lithium Azide Mechanism Result
Lithium Anode Stability Enhanced Formation of a thin, compact, conductive passivation layer researchgate.netnih.gov Suppression of dendrite growth researchgate.net
Polysulfide Shuttle Mitigated Formation of a protective layer on the anode researchgate.net Improved cycling performance and efficiency researchgate.netnih.gov

This table is interactive. Click on the headers to sort the data.

Exploration in Nanotechnology for Electronics and Catalysis

Lithium azide is emerging as a compound of interest in nanotechnology, where its unique properties are being harnessed for the synthesis and modification of novel nanomaterials for applications in both electronics and catalysis. Its role often involves acting as a nitrogen source, a precursor for more complex structures, or an inhibitor to control crystal growth at the nanoscale.

Nanomaterials for Electronics

In the field of electronics, particularly in energy storage, lithium azide has been utilized to create advanced electrode materials. A notable application is in the fabrication of tin sulfide (B99878) (SnS) quantum dots (QDs) for sodium-ion batteries (NIBs).

Detailed Research Findings:

Researchers have developed a method using an electrospinning strategy to create SnS quantum dots uniformly distributed within nitrogen-doped carbon nanofibers (SnS QDs@NCF). fudan.edu.cn In this process, lithium azide (LiN₃) acts as an inhibitor. During the pre-oxidation and subsequent thermal treatment, the lithium azide decomposes. This decomposition creates strong repulsive forces that effectively prevent the aggregation and growth of SnS crystal nuclei. fudan.edu.cn The result is the formation of well-dispersed SnS quantum dots.

These nanomaterials exhibit superior sodium-ion transfer kinetics and pseudocapacitive behavior when used as an anode material in NIBs. fudan.edu.cn The resulting electrodes demonstrate exceptional long-term cycling stability and excellent rate capability, which are critical performance metrics for next-generation batteries. fudan.edu.cn For instance, an optimized SnS QDs@NCF electrode delivered a high capacity of 430.9 mAh g⁻¹ after 7880 cycles at a high current density of 10 A g⁻¹. fudan.edu.cn This approach of using lithium azide to control nanomaterial formation presents a viable strategy for developing high-performance energy storage devices. fudan.edu.cn

Table 1: Performance of Lithium Azide-Induced SnS Quantum Dot Anodes in Sodium-Ion Batteries

Performance Metric Value Conditions Source
Specific Capacity 484.6 mAh g⁻¹ After 5800 cycles at 2 A g⁻¹ fudan.edu.cn
Specific Capacity 430.9 mAh g⁻¹ After 7880 cycles at 10 A g⁻¹ fudan.edu.cn
Rate Capability 422.3 mAh g⁻¹ At 20 A g⁻¹ fudan.edu.cn

Nanomaterials for Catalysis

Lithium azide also serves as a key reagent in the synthesis of various nitrogen-containing nanomaterials with potential catalytic applications. Its utility stems from its role as a nitrogen source and a reactant in metathesis reactions to form complex nitrides.

Detailed Research Findings:

Synthesis of Ternary Nitride Nanoparticles: Lithium azide has been used in the solid-state metathesis synthesis of zinc silicon nitride (ZnSiN₂) nanoparticles. researchgate.net In this method, lithium azide reacts with silicon nitride (Si₃N₄) and zinc chloride (ZnCl₂) at high temperatures (900 °C) to produce the desired ternary nitride nanocrystals. researchgate.net Such complex nitride nanomaterials are being explored for various applications, including as robust, low-cost materials in catalysis. researchgate.net

Nitrogen-Doped Carbon Nanofibers: Lithium azide can be employed as both a porogen reagent and a nitrogen source in the preparation of nitrogen-doped porous carbon nanofibers. sigmaaldrich.com The incorporation of nitrogen atoms into the carbon lattice can create catalytically active sites, making these materials promising for various catalytic reactions.

Precursor for Electrocatalysts: Beyond its direct use in nanomaterial synthesis, lithium azide is a precursor for creating triazole derivatives, which have applications in electrocatalysis. The azide group is highly reactive and enables "click chemistry" reactions for functionalizing materials with specific catalytic moieties.

Table 2: Applications of Lithium Azide in the Synthesis of Catalytic Nanomaterials

Application Role of Lithium Azide Synthesized Material Potential Catalytic Use Source
Solid-State Metathesis Reactant Zinc Silicon Nitride (ZnSiN₂) Nanoparticles General Catalysis researchgate.net
Nanofiber Synthesis Nitrogen source and porogen Nitrogen-doped porous carbon nanofibers Electrocatalysis sigmaaldrich.com

Advanced Analytical Methodologies for Lithium Azide Solution Characterization

High-Precision Titrimetric Methods for Concentration and Purity Determination

Titrimetric methods remain a cornerstone for the precise determination of the concentration and purity of lithium azide (B81097) solutions due to their accuracy and reliability. These methods are typically based on redox reactions where the azide ion is quantitatively reacted with a titrant.

One established approach involves the oxidation of the azide ion with an excess of a standard oxidizing agent, followed by the back-titration of the unreacted oxidant. A common method utilizes cerium(IV) sulfate (B86663) as the oxidizing agent. scispace.com The azide is oxidized to nitrogen gas, and the excess Ce(IV) is then titrated with a standard solution of ferrous ammonium (B1175870) sulfate using a suitable indicator to determine the endpoint. This method has been successfully applied to determine the purity of synthesized lithium azide, with results indicating a purity of not less than 99.5%. scispace.com

Another high-precision titrimetric method employs the oxidation of the azide ion with excess nitrite (B80452) ion in an acidic solution. nih.govacs.org The consumption of hydrogen ions in this reaction allows for the determination of the azide concentration by a hydrogen ion titration. acs.org The purity of commercially available lithium azide solutions, often around 20 wt. % in water, is routinely confirmed by titration, achieving purities of 99%. ereztech.com

These titrimetric methods provide a robust and cost-effective means for the quality control of lithium azide solutions, ensuring they meet the stringent purity requirements for their applications.

High-Precision Titrimetric Methods for Lithium Azide Solution
MethodPrincipleTitrantIndicatorReported PurityReference
Cerimetric TitrationOxidation of azide by excess Ce(IV), followed by back-titration of unreacted Ce(IV).Ferrous Ammonium SulfateNitroferroin99.5% scispace.com
Nitrite OxidationOxidation of azide with excess nitrite in acidic solution, followed by hydrogen ion titration.Standard Acid-- nih.govacs.org

Chromatographic Techniques for Impurity Profiling and Purity Assessment

Chromatographic techniques are indispensable for the detailed impurity profiling and purity assessment of lithium azide solutions. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the identification and quantification of trace impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile impurities. For azide determination, reversed-phase HPLC with UV detection is often employed. researchgate.net In some cases, derivatization of the azide ion is necessary to enhance its detection. chromatographyonline.com For instance, pentafluorobenzyl bromide (PFBB) can be used as a derivatization agent to form a derivative that is readily detectable by UV absorbance and can be separated on a reversed-phase column. chromatographyonline.com

Ion Chromatography (IC) is particularly well-suited for the direct determination of the azide anion and other ionic impurities in aqueous solutions. thermofisher.com This technique utilizes an ion-exchange column to separate anions, followed by suppressed conductivity detection. IC offers a sensitive and direct method for quantifying azide, avoiding the need for derivatization. thermofisher.com

Gas Chromatography (GC) can be used for the analysis of volatile impurities. For the determination of azide, derivatization is typically required to convert the non-volatile azide ion into a volatile species suitable for GC analysis. researchgate.net

The selection of the appropriate chromatographic technique depends on the nature of the expected impurities and the required sensitivity of the analysis. A combination of these methods can provide a comprehensive impurity profile of a this compound. mdpi.com

Chromatographic Techniques for Azide Analysis
TechniqueStationary Phase (Example)Mobile Phase (Example)DetectionApplicationReference
HPLCReversed-Phase (e.g., C18)Acetonitrile/WaterUV AbsorbanceImpurity profiling, azide quantification (often with derivatization) researchgate.netchromatographyonline.com
Ion ChromatographyAnion-Exchange ResinAqueous carbonate/bicarbonate bufferSuppressed ConductivityDirect determination of azide and other anions thermofisher.com
Gas ChromatographyVaries based on derivativeInert gas (e.g., He, N₂)Mass Spectrometry (MS), Flame Ionization (FID)Analysis of volatile impurities, azide quantification (with derivatization) researchgate.net

Electrochemical Analytical Techniques for Solution Speciation

Electrochemical techniques provide valuable insights into the redox behavior and speciation of lithium azide in solution. These methods measure the current or potential response of an electrochemical cell containing the analyte, offering information on reaction mechanisms and kinetics.

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the electrochemical properties of a solution. wikipedia.orgossila.com In a typical CV experiment, the potential of a working electrode is swept linearly with time in a cyclic manner, and the resulting current is measured. wikipedia.org The cyclic voltammogram, a plot of current versus potential, can reveal the oxidation and reduction potentials of the azide ion and provide information about the stability of the reaction products and the presence of any intermediates. wikipedia.org Studies on the electrochemical behavior of azide solutions have been performed using various electrode materials, such as glassy carbon and platinum, to understand the electrode kinetics and reaction pathways. orientjchem.orgamecj.com

The experimental setup for cyclic voltammetry typically consists of a three-electrode system: a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). orientjchem.org The this compound is prepared with a supporting electrolyte to ensure sufficient conductivity. amecj.com By analyzing the shape and position of the peaks in the voltammogram, researchers can elucidate the electrochemical processes occurring in the solution.

Cyclic Voltammetry Parameters for Azide Solutions
ParameterDescriptionTypical Value/MaterialReference
Working ElectrodeThe electrode at which the reaction of interest occurs.Glassy Carbon, Platinum orientjchem.orgamecj.com
Reference ElectrodeAn electrode with a stable and well-known potential.Ag/AgCl orientjchem.org
Counter ElectrodeCompletes the electrical circuit.Platinum wire orientjchem.org
Supporting ElectrolyteIncreases the conductivity of the solution.Tetrabutylammonium perchlorate amecj.com
Scan RateThe rate at which the potential is swept.10-700 mV/s orientjchem.orgamecj.com

Mass Spectrometry for Identifying Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for identifying reaction intermediates and products in chemical reactions involving lithium azide, providing crucial information for understanding reaction mechanisms. rsc.orgresearchgate.netnih.gov

In the context of lithium azide solutions, MS can be used to analyze the products of its decomposition or its reactions with other chemical species. The technique involves ionizing the molecules in the sample and then separating the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a fingerprint of the molecules present in the sample.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing species in solution. nih.gov It allows for the gentle transfer of ions from the solution phase to the gas phase, minimizing fragmentation and preserving the structure of the species of interest. This makes it well-suited for the detection of reactive intermediates. researchgate.net

Studies on the mass spectrometry of organic azides have provided insights into their fragmentation patterns. researchgate.net This information can be extrapolated to understand the behavior of lithium azide and its reaction products in the mass spectrometer. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of their elemental composition. nih.gov

Mass Spectrometry in the Analysis of Azide-Containing Species
TechniqueIonization MethodInformation ObtainedApplicationReference
Mass Spectrometry (MS)Electron Impact (EI), Electrospray Ionization (ESI)Mass-to-charge ratio of ions, fragmentation patterns.Identification of reaction products and intermediates. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS)ESIExact mass of ions, elemental composition.Unambiguous identification of unknown compounds. nih.gov

Elemental Analysis and Spectroscopic Purity Validation

Elemental analysis and spectroscopic techniques provide complementary information for the comprehensive purity validation of lithium azide.

Elemental Analysis is a fundamental technique for determining the elemental composition of a compound. researchgate.netrsc.org For lithium azide (LiN₃), elemental analysis would be used to determine the weight percentages of lithium and nitrogen. The experimentally determined values are then compared to the theoretical values calculated from the chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity of the sample. nih.gov For instance, the purity of synthesized lithium azide has been confirmed by converting it to lithium sulfate and weighing the product, with results showing purities of 100.2% and 99.7%. scispace.com

Spectroscopic Purity Validation involves the use of techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy to identify the compound and detect impurities. tutorchase.com These techniques are based on the interaction of light with the molecules in the sample.

FTIR Spectroscopy is particularly useful for identifying the azide functional group (N₃⁻), which has a characteristic strong and sharp absorption band due to its asymmetric stretching vibration. This peak is typically observed in the infrared spectrum around 2100 cm⁻¹. The presence of this distinct peak confirms the presence of the azide ion, and the absence of unexpected peaks can indicate a high degree of purity.

Raman Spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. thermofisher.comthermofisher.com It can be used to characterize the molecular structure of lithium azide and to detect impurities. Both FTIR and Raman spectroscopy are non-destructive and require minimal sample preparation, making them valuable tools for the rapid screening and purity validation of lithium azide solutions. thermofisher.com

Elemental and Spectroscopic Purity Validation of Lithium Azide
TechniqueParameter MeasuredCharacteristic Value/ObservationPurposeReference
Elemental AnalysisWeight % of Li and NComparison with theoretical values (Li: 14.18%, N: 85.82%)Confirms elemental composition and purity. scispace.comresearchgate.net
FTIR SpectroscopyInfrared absorptionStrong, sharp peak around 2100 cm⁻¹ (asymmetric N₃⁻ stretch)Confirms the presence of the azide functional group.
Raman SpectroscopyRaman scatteringCharacteristic vibrational modes of the N₃⁻ ion.Confirms molecular structure and detects impurities. thermofisher.com

Theoretical and Computational Chemistry of Lithium Azide Systems

Quantum Chemical Investigations of Electronic Structure and Bonding in Azide (B81097) Ion and Lithium Azide

Quantum chemical studies have been instrumental in characterizing the electronic structure and bonding within the azide anion (N₃⁻) and the ionic compound, lithium azide (LiN₃). The azide ion is a linear, symmetric species with a delocalized π-system. The bonding can be described by resonance structures, with the most significant contributors having a central nitrogen atom with a positive formal charge and terminal nitrogen atoms with negative formal charges. This charge distribution leads to a stable, linear geometry.

Ab initio investigations of lithium azide focus on the interaction between the lithium cation (Li⁺) and the azide anion. dntb.gov.ua These calculations help to determine the nature of the ionic bond, electron density distribution, and molecular orbital energies. The electronic structure of LiN₃ is characterized by a significant charge transfer from the lithium atom to the azide moiety, resulting in a predominantly ionic bond. The calculated lattice parameters for crystalline lithium azide from such studies are in good agreement with experimental data. acs.org

Advanced computational methods, such as Density Functional Theory (DFT), provide further details on the electronic properties. For instance, calculations of the electronic band gap of solid lithium azide under pressure show a decrease in the band gap value, suggesting a tendency towards semiconducting behavior at high pressures. acs.org

Table 1: Computed Descriptors for Lithium Azide

Property Value
IUPAC Name lithium;azide
InChI InChI=1S/Li.N3/c;1-3-2/q+1;-1
InChIKey GUWHRJQTTVADPB-UHFFFAOYSA-N
SMILES [Li+].[N-]=[N+]=[N-]
Molecular Formula LiN₃
Molecular Weight 49.0 g/mol

This data is sourced from PubChem. nih.gov

Molecular Dynamics Simulations of Lithium Azide in Various Solvent Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of lithium azide in solution at the atomic level. These simulations model the interactions between lithium ions, azide ions, and solvent molecules over time, providing insights into solvation structures, ion dynamics, and transport properties.

The choice of solvent significantly impacts the behavior of lithium azide. MD simulations can be performed in various organic solvents to understand how solvent properties like polarity and viscosity affect ion solvation and mobility. rsc.org For example, in the context of lithium-ion batteries, MD simulations are used to study the diffusion of lithium ions in different electrolyte systems. rsc.org These simulations help in understanding the mechanisms of ionic conductivity and can guide the design of new electrolyte formulations with improved performance. mdpi.com

Computational Modeling of Reaction Pathways and Transition States Involving Azide Ions

Computational modeling plays a critical role in elucidating the reaction mechanisms involving azide ions. By mapping the potential energy surface, these methods can identify reaction intermediates, transition states, and determine activation energies, providing a detailed picture of how reactions proceed.

Theoretical modeling, particularly using Density Functional Theory (DFT), has been employed to investigate the reaction pathways of lithium with various compounds, which provides a framework for understanding reactions involving lithium azide. nih.gov For instance, in the context of the solid electrolyte interphase (SEI) formation in lithium-ion batteries, computational models can predict the decomposition products of electrolytes and the mechanisms of their formation.

For reactions involving the azide ion itself, computational studies can explore various reaction pathways, such as cycloadditions or nucleophilic substitutions. These models can predict the stereochemistry and regiochemistry of the products and explain the observed experimental outcomes. By calculating the energies of the transition states, chemists can understand the factors that control the reaction rates and selectivity.

Density Functional Theory (DFT) Studies on Solvation Effects and Ion Pairing in Solution

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of lithium azide solutions, DFT studies provide detailed insights into solvation effects and the phenomenon of ion pairing.

DFT calculations can model the interaction between a lithium azide ion pair and a cluster of solvent molecules, providing accurate descriptions of the geometry and energetics of the solvated species. researchgate.netnih.gov These studies have shown that in solution, lithium azide can exist as fully solvated, separated ions, or as contact ion pairs (CIPs) and solvent-shared ion pairs (SSIPs). The relative stability of these species depends on the solvent and the concentration of the salt. nih.gov

In concentrated solutions, the formation of ion pairs and larger aggregates becomes more prevalent. nih.govnih.gov DFT calculations, often combined with spectroscopic techniques like Raman spectroscopy, can help to identify the vibrational signatures of these different ionic species. researchgate.netnih.gov This combined experimental and theoretical approach allows for a comprehensive understanding of the speciation of lithium azide in solution and its impact on properties like ionic conductivity. nih.gov

Table 2: Key Findings from DFT Studies on Lithium Ion Solvation

System Key Finding Reference
Lithium Imidazolide Electrolytes Solvent effects lead to qualitative changes in coordination geometry and are crucial for modeling larger aggregates. researchgate.netnih.gov
Lithium-ion Electrolytes Far-ultraviolet spectroscopy combined with TD-DFT calculations can probe dynamic changes in solvation and ion association states. nih.gov

Ab Initio Calculations of Vibrational Frequencies and Spectroscopic Signatures for Azide Species

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are highly valuable for predicting the vibrational frequencies and spectroscopic signatures of molecules. For the azide ion and its compounds like lithium azide, these calculations provide a theoretical basis for interpreting experimental infrared (IR) and Raman spectra.

The vibrational modes of the azide ion, which include symmetric and asymmetric stretching and bending modes, can be accurately calculated using ab initio methods. researchgate.net These calculations can also predict the IR and Raman intensities of these modes, aiding in the assignment of experimental spectra. By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computational model can be validated. rsc.org

Furthermore, ab initio calculations can be used to study how the vibrational frequencies of the azide ion are affected by its environment, such as coordination to a lithium ion or solvation by different solvent molecules. researching.cn Changes in the vibrational spectrum can provide valuable information about ion pairing and the nature of ion-solvent interactions. These theoretical predictions are crucial for the analysis of spectroscopic data obtained from complex systems like electrolyte solutions. kennesaw.edu

Table 3: List of Compounds Mentioned

Compound Name
Lithium azide

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Strategies for Lithium Azide (B81097) and Its Derivatives

The conventional synthesis of lithium azide often involves metathesis reactions between an alkali metal azide and a lithium salt in aqueous solutions. wikipedia.org While effective, these methods can present challenges related to product purity and the handling of potentially unstable intermediates. Future research is increasingly focused on developing novel, more efficient, and safer synthetic pathways.

One promising area is the exploration of non-aqueous reaction media, which could offer better control over reaction kinetics and facilitate the isolation of high-purity lithium azide. Additionally, researchers are investigating direct synthesis routes that bypass the need for intermediate azide salts. For instance, the reaction of lithiated intermediates with reagents like tosyl azide has been reported for attaching azide groups to polymer backbones, a strategy that could be adapted for the synthesis of novel organometallic azide derivatives. canada.canih.gov

A recent innovative approach in the broader field of azide synthesis involves the protection of the azido (B1232118) group, allowing for reactions with sensitive reagents like organomagnesium compounds. miragenews.com This concept of a "protected azido group" could inspire new strategies for creating complex lithium azide derivatives that are otherwise inaccessible. These advanced synthetic methods are crucial for producing high-purity lithium azide and its derivatives tailored for specific applications.

Key Research Objectives in Novel Synthetic Strategies:

Development of direct synthesis routes to minimize reaction steps and improve yield.

Exploration of mechanochemical and flow chemistry approaches for safer and more scalable production.

Synthesis and characterization of novel lithium azide-based coordination complexes and organic derivatives.

Investigation of solid-state synthesis methods to reduce solvent waste and potential hazards.

Investigation of Lithium Azide in Non-Aqueous and Ionic Liquid Systems

The behavior of lithium azide in non-aqueous solvents and ionic liquids is a critical area of research, particularly for its applications in electrochemical systems. Traditional aqueous solutions limit the operational window due to the reactivity of water. Non-aqueous electrolytes, such as those based on organic carbonates, are essential for high-voltage applications like lithium-ion batteries. nih.gov

Ionic liquids (ILs), which are salts that are liquid at or near room temperature, represent a particularly promising frontier. nih.gov They offer unique properties such as low volatility, high thermal stability, and wide electrochemical windows, making them attractive as electrolytes in advanced battery chemistries. nih.govmdpi.com The dissolution and speciation of lithium azide in various ILs are of fundamental interest. Research in this area aims to understand the interactions between the Li⁺ and N₃⁻ ions and the constituent ions of the ionic liquid. This knowledge is crucial for designing electrolytes with optimal ionic conductivity and stability.

Studies have already shown that additives to ionic liquid-based electrolytes can significantly enhance battery performance. nih.gov Investigating lithium azide as either a primary salt or an additive in these systems could lead to electrolytes with improved safety profiles and enhanced performance characteristics for next-generation energy storage devices.

Table 1: Comparison of Solvent Systems for Lithium Azide Studies

PropertyAqueous SystemsNon-Aqueous Organic SolventsIonic Liquids
Volatility HighVaries (often high)Very Low
Electrochemical Window NarrowModerate to WideWide
Thermal Stability LowModerateHigh
Toxicity LowVariesGenerally Low
Cost LowModerateHigh

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the reaction mechanisms and kinetics of lithium azide in solution is paramount for controlling its reactivity and ensuring its safe handling. Advanced in situ spectroscopic techniques are indispensable tools for achieving this understanding by providing real-time insights into chemical transformations as they occur.

Techniques such as Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy have been successfully employed to monitor the progress of azide-alkyne cycloaddition reactions in real-time. nih.gov This approach can be adapted to study the reactions of lithium azide in various solvent environments, providing valuable kinetic and mechanistic data. For electrochemical applications, in situ and operando techniques are particularly powerful. Methods including X-ray diffraction (XRD), nuclear magnetic resonance (NMR), X-ray photoelectron spectroscopy (XPS), Raman spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are used to probe the changes occurring at the electrode-electrolyte interface during battery cycling. dtlab-ntu.com

These advanced spectroscopic methods can track the formation and evolution of intermediates, identify decomposition products, and elucidate the role of lithium azide in processes like the formation of the solid electrolyte interphase (SEI) in lithium batteries. dtlab-ntu.comresearchgate.net The data obtained from these techniques are crucial for understanding degradation mechanisms and for the rational design of more stable and efficient electrochemical systems. dtlab-ntu.com

Development of Predictive Models for Lithium Azide Reactivity and Stability

In parallel with experimental investigations, the development of robust predictive models for the reactivity and stability of lithium azide is a key future research direction. Computational chemistry, through methods like density functional theory (DFT), can provide deep insights into the electronic structure, bonding, and reaction energetics of lithium azide and its solutions.

These models can be used to:

Predict the solubility and dissociation behavior of lithium azide in different solvents.

Simulate reaction pathways and calculate activation energies for various decomposition and synthetic reactions.

Understand the interactions between lithium azide and other components in a system, such as electrodes and binders in a battery.

Assess the thermal stability and predict the decomposition products under different conditions.

By combining theoretical calculations with experimental data, researchers can develop a comprehensive understanding of the factors that govern the behavior of lithium azide. These predictive models will be invaluable for screening new solvent systems, designing safer experimental protocols, and accelerating the development of new technologies based on this compound. The integration of artificial intelligence and machine learning with these computational models can further enhance their predictive power and accelerate the discovery of new materials and reaction conditions. spectroscopyonline.com

Potential for Lithium Azide in Emerging Technologies

The unique properties of lithium azide position it as a promising material for several emerging technologies, most notably in the field of advanced energy storage.

Advanced Energy Storage Components: Lithium azide is being actively investigated as an electrolyte additive in all-solid-state lithium-sulfur (Li-S) batteries. researchgate.netresearchgate.net In these systems, it can help to form a stable and ionically conductive solid electrolyte interphase (SEI) on the lithium metal anode. researchgate.net This protective layer can suppress the growth of lithium dendrites and mitigate the "shuttle effect" of polysulfides, which are major challenges in the development of high-performance Li-S batteries. researchgate.net The formation of lithium nitride (Li₃N), a highly conductive component, from the decomposition of the azide at the anode interface is believed to be a key factor in this improved performance. researchgate.net

Specialized Sensors: The azide functional group is known to participate in specific chemical reactions that can be harnessed for sensing applications. For instance, the reduction of an azide to an amine can result in a significant change in the fluorescence of a molecule, a principle that has been used to develop sensors for species like hydrogen sulfide (B99878) (H₂S). nih.gov While this example does not directly use lithium azide, it demonstrates the potential of the azide group in sensor design. Future research could explore the development of lithium-ion sensors based on ion-selective membranes or other recognition elements where lithium azide could play a role in the sensor's fabrication or response mechanism. mdpi.comnih.gov The development of portable and smart sensors for lithium detection is an active area of research with applications in environmental monitoring and healthcare. mdpi.comnih.gov

Q & A

Q. What are the optimal conditions for synthesizing lithium azide solution in a laboratory setting?

Lithium azide (LiN₃) solutions are typically prepared via metathesis reactions, such as reacting sodium azide (NaN₃) with lithium sulfate (Li₂SO₄) in aqueous media. Key parameters include maintaining stoichiometric ratios (1:1 molar ratio for NaN₃ and Li₂SO₄) and controlling temperature (0–20°C) to maximize yield and minimize decomposition . Solubility data (e.g., 61.3 g/100g H₂O at 0°C) should guide solvent volume selection .

Q. How can the purity of lithium azide solutions be validated experimentally?

Use quantitative analytical techniques:

  • Titration : Iodometric titration to measure azide ion (N₃⁻) concentration.
  • Spectroscopy : UV-Vis absorption at 210–220 nm for azide quantification.
  • Thermogravimetric Analysis (TGA) : Monitor mass loss during decomposition (onset at ~115°C) to detect impurities .

Q. What safety protocols are critical when handling lithium azide solutions?

  • PPE : Wear nitrile gloves, lab coat, and eye protection. Use a fume hood to avoid inhalation.
  • Storage : Keep in airtight containers at room temperature; avoid contact with acids (risk of releasing toxic HN₃ gas) .
  • Waste Disposal : Neutralize with dilute sodium hypochlorite (NaClO) to convert azides to nitrogen gas .

Advanced Research Questions

Q. How does this compound stability vary under different pH and temperature conditions?

Lithium azide decomposes exothermically above 115°C, producing lithium nitride (Li₃N) and nitrogen gas. In acidic conditions (pH < 5), it releases hydrazoic acid (HN₃), a volatile and toxic gas. Stability studies should combine:

  • pH Titration : Monitor HN₃ generation via gas chromatography (GC).
  • Differential Scanning Calorimetry (DSC) : Identify decomposition peaks under controlled heating rates .

Q. What advanced characterization techniques resolve contradictions in reported solubility data for lithium azide?

Discrepancies in solubility (e.g., 67.2 g/100g H₂O at 20°C vs. literature values) may arise from hydration states or impurities. Use:

  • X-ray Diffraction (XRD) : Confirm crystalline phase purity.
  • Karl Fischer Titration : Measure water content in solid samples.
  • Isothermal Calorimetry : Track dissolution thermodynamics to validate published data .

Q. What methodologies are recommended for studying lithium azide’s reactivity in organic synthesis?

Lithium azide is used in Staudinger reactions or as a nitrogen source. Key steps:

  • Reaction Optimization : Test polar aprotic solvents (e.g., DMF) for azide transfer efficiency.
  • In Situ Monitoring : Use FTIR to track N₃⁻ consumption.
  • Hazard Mitigation : Conduct small-scale trials (<1 mmol) to manage exothermic risks .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in kinetic studies of lithium azide decomposition?

  • Controlled Atmosphere : Perform experiments under inert gas (Ar/N₂) to avoid moisture/CO₂ interference.
  • Calibration Standards : Use potassium azide (KN₃) as a reference for GC/MS quantification.
  • Statistical Replication : Report mean values with standard deviations from triplicate trials .

Q. What computational models support experimental data on lithium azide’s thermal behavior?

Density Functional Theory (DFT) simulations can predict decomposition pathways (e.g., LiN₃ → Li₃N + N₂). Compare calculated activation energies (ΔG‡) with experimental DSC results to validate models .

Safety and Environmental Impact

Q. What are the best practices for analyzing lithium azide’s environmental impact in academic research?

Conduct a Life Cycle Assessment (LCA) focusing on:

  • Waste Streams : Quantify HN₃ emissions and nitrogen byproducts.
  • Energy Use : Compare synthesis methods (e.g., metathesis vs. direct reaction) for sustainability .

Q. How should researchers address conflicting safety data on lithium azide’s toxicity?

  • Toxicity Reassessment : Reference LD₅₀ values (e.g., 27 mg/kg in rats for NaN₃) and adjust handling protocols.
  • Gas Detection : Use electrochemical sensors for real-time HN₃ monitoring during experiments .

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